molecular formula C11H13N5O2 B4822654 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine

Cat. No.: B4822654
M. Wt: 247.25 g/mol
InChI Key: LPVLYHRXDSSOAH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound that features a benzodioxin ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Coupling of the Two Fragments: The benzodioxin and tetrazole fragments are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, while the tetrazole moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline
  • 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine is unique due to the presence of both a benzodioxin ring and a tetrazole moiety, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-16-11(13-14-15-16)12-7-8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLYHRXDSSOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine

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